Benz(a)anthracenetetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracenetetrol is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the presence of four fused benzene rings and multiple hydroxyl groups. This compound is known for its complex structure and significant biological activity. It is produced during the incomplete combustion of organic matter and is found in various environmental pollutants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracenetetrol typically involves the hydroxylation of Benz(a)anthracene. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce hydroxyl groups.
Hydroxylation: Employing catalysts like iron or copper to facilitate the addition of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and potential health risks. it can be synthesized in controlled laboratory environments using the aforementioned methods.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracenetetrol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic substitution reactions can occur at
Properties
CAS No. |
79737-12-5 |
---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
benzo[a]anthracene-5,6,7,8-tetrol |
InChI |
InChI=1S/C18H12O4/c19-13-7-3-4-9-8-12-10-5-1-2-6-11(10)16(20)18(22)15(12)17(21)14(9)13/h1-8,19-22H |
InChI Key |
XLWPVLMYCVBNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C4C(=C3)C=CC=C4O)O)C(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.